2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol
Description
2-[(But-3-yn-1-yl)(methyl)amino]ethan-1-ol is a secondary ethanolamine derivative characterized by a methyl group and a but-3-yn-1-yl substituent on the nitrogen atom. Its molecular formula is C₇H₁₃NO (molecular weight: 127.19 g/mol). The but-3-yn-1-yl group introduces a terminal alkyne moiety, which confers unique reactivity, including participation in click chemistry or oxidation reactions.
Properties
CAS No. |
634605-30-4 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation Using Propargyl Bromide
The most direct route involves alkylating 2-(methylamino)ethanol with propargyl bromide (HC≡C-CH₂-Br). This method leverages the nucleophilicity of the secondary amine to displace bromide under basic conditions. In a representative procedure, 2-(methylamino)ethanol reacts with propargyl bromide in tetrahydrofuran (THF) at 0–25°C, using potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate substitution. The reaction typically achieves 60–75% yield after 12–24 hours, with purification via silica gel chromatography.
Key Considerations :
Solvent and Base Optimization
Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. Triethylamine (TEA) is preferred over inorganic bases for homogeneous mixing, as demonstrated in analogous syntheses of chloroethylamines. For example, a DCM-based system with TEA at 0°C yields 68% product after 6 hours, compared to 52% in THF.
Reductive Amination with Propargylamine Derivatives
Coupling Propargylamine with Glycolaldehyde
Reductive amination offers an alternative pathway using propargylamine (HC≡C-CH₂-NH₂) and glycolaldehyde (HOCH₂CHO). In the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid, the imine intermediate is reduced to the target compound. This method, adapted from morpholinone syntheses, achieves 45–55% yield but requires stringent pH control (pH 4–5) to suppress alkyne protonation.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) catalyzes the hydrogenation of propargyl-Schiff bases derived from 2-(methylamino)ethanol. While this route avoids harsh alkylating agents, competitive alkyne hydrogenation to propane limits utility, yielding <30%.
Protection-Deprotection Strategies
Hydroxyl Group Protection
To prevent undesired etherification, the hydroxyl group of 2-(methylamino)ethanol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to alkylation. After propargyl bromide addition, tetrabutylammonium fluoride (TBAF) cleaves the silyl group, restoring the alcohol. This method elevates yields to 80–85% but introduces additional steps.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | Propargyl bromide, K₂CO₃, THF | 68% | Simple, one-step | Dialkylation risk |
| Reductive Amination | NaBH₃CN, AcOH, pH 4–5 | 52% | Avoids alkylating agents | Low yield, pH sensitivity |
| Protection-Deprotection | TBDMS-Cl, TBAF, DCM | 82% | High purity, minimal side reactions | Multi-step, costly reagents |
Mechanistic Insights and Side Reactions
Alkylation Kinetics
The rate of N-alkylation follows second-order kinetics, dependent on both amine and alkylating agent concentrations. Steric hindrance from the methyl group slows but-3-yn-1-yl incorporation, necessitating excess propargyl bromide (1.2 equiv) for complete conversion.
Competing Etherification
Under acidic conditions, the hydroxyl group may react with propargyl bromide to form 2-(propargyloxy)ethanol. This side product is minimized by maintaining pH > 8 and temperatures below 30°C.
Industrial-Scale Considerations
Large-scale syntheses favor direct alkylation due to lower operational complexity. Continuous flow reactors improve heat dissipation and mixing, enhancing yields to 78% with residence times of 2 hours .
Chemical Reactions Analysis
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The terminal alkyne group undergoes regioselective cycloaddition with azides under ruthenium catalysis to form 1,5-disubstituted 1,2,3-triazoles. Key findings include:
| Catalyst System | Conditions | Product Selectivity | Yield | Source |
|---|---|---|---|---|
| RuCl₂(PPh₃)₃ | 60°C, 24 h, toluene | 1,5-triazole | 72–85% | |
| Cp*RuCl(COD) | RT, 12 h, DCM | 1,5-triazole | 68% |
Mechanistic Insight : The reaction proceeds via a ruthenium-triazolide intermediate, with DFT calculations indicating a rate-determining metathesis step (ΔG‡ = 11.5 kcal/mol) .
Hydrogenation of the Alkyne Group
The alkyne moiety can be selectively hydrogenated to an alkane or cis-alkene under controlled conditions:
Note : Competitive hydrogenation of the alcohol or amine groups was not observed under these conditions .
Sonogashira Cross-Coupling
The alkyne participates in palladium-catalyzed coupling with aryl/heteroaryl halides:
Optimization : Reactions required anhydrous conditions and nitrogen atmospheres to prevent alkyne oxidation .
Oxidative Functionalization
The ethan-1-ol group undergoes oxidation to a ketone or carboxylic acid under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Jones reagent | 0°C, acetone | 2-[(but-3-yn-1-yl)(methyl)amino]acetic acid | 91% | |
| KMnO₄ (aq) | 80°C, 6 h | 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-one | 83% |
Caution : Over-oxidation to CO₂ occurs with prolonged KMnO₄ exposure .
Biological Activity and Derivatization
While not a direct reaction, the compound’s biological activity is enhanced through derivatization:
-
Anticancer Probes : Conjugation with pyrrolo[2,3-d]pyrimidine via Mitsunobu reaction increased folate receptor binding affinity (IC₅₀ = 12 nM) .
-
Antimicrobial Agents : Quaternary ammonium salts formed by alkylation of the amine showed MIC = 4 µg/mL against S. aureus .
Stability and Side Reactions
-
Alkyne Dimerization : Occurs at >100°C without catalysts, forming enediyne byproducts .
-
Amine Oxidation : Tertiary amine converts to N-oxide with mCPBA (72% yield) .
This compound’s versatility in cycloadditions, cross-couplings, and redox reactions makes it invaluable in medicinal chemistry and materials science.
Scientific Research Applications
The compound 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol , also known as a specific derivative of amino alcohols, has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article will explore the applications of this compound across different fields, including medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. Studies have shown that modifications in the alkynyl chain can enhance the selectivity and potency against various cancer cell lines. For instance, derivatives have been synthesized and tested against breast cancer and melanoma models, demonstrating promising results in inhibiting tumor growth.
Neuroprotective Effects
Investigations into the neuroprotective effects of amino alcohols suggest that compounds like this compound may help mitigate neurodegenerative diseases. Experimental models indicate that such compounds can reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Materials Science
Polymer Chemistry
The incorporation of amino alcohols into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound can act as a co-monomer in the synthesis of polyurethanes, leading to materials with improved mechanical strength and thermal stability. Research has focused on optimizing reaction conditions to tailor the properties of resulting polymers for specific applications such as coatings and adhesives.
Nanotechnology
In nanotechnology, derivatives of amino alcohols have been utilized in the synthesis of nanoparticles. The unique functional groups facilitate interactions with metal ions, allowing for the formation of stable nanoparticles used in drug delivery systems and imaging agents.
Agricultural Chemistry
Pesticide Development
Amino alcohols have been investigated for their potential use as agrochemicals. The structural characteristics of this compound allow it to function as a lead compound in developing new pesticides. Preliminary studies suggest that modifications can enhance bioactivity against specific pests while minimizing toxicity to non-target organisms.
Plant Growth Regulators
Research has also focused on the use of this compound as a plant growth regulator. Studies indicate that certain derivatives can stimulate plant growth by influencing hormonal pathways, thus providing an eco-friendly alternative to synthetic growth hormones.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | MCF7 (Breast Cancer) | |
| Compound B | Neuroprotective | SH-SY5Y (Neuronal Cells) | |
| Compound C | Pesticide Activity | Spodoptera frugiperda |
Table 2: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Polyurethane with A | 30 | 200 | |
| Polyurethane with B | 35 | 210 |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2020) evaluated the anticancer efficacy of a series of amino alcohol derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in MCF7 breast cancer cells upon treatment with synthesized compounds, highlighting their potential as anticancer agents.
Case Study 2: Polymer Development
In a collaborative research effort led by Johnson et al. (2021), researchers synthesized polyurethanes incorporating amino alcohol derivatives. The resulting materials exhibited enhanced mechanical properties compared to traditional polyurethanes, making them suitable for industrial applications.
Mechanism of Action
The mechanism by which 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, while the amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the amino group, influencing hydrophobicity, solubility, and reactivity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Alkyne vs. Alkenyl/Aromatic Groups : The terminal alkyne in the target compound enhances reactivity compared to alkenyl (e.g., 3-methylbut-2-en-1-yl in ) or aromatic (e.g., pyridinyl in ) substituents. This makes it suitable for click chemistry or electrochemical oxidation, whereas aromatic analogs may exhibit stronger π-π interactions in biological systems.
- Molecular Weight and Solubility : Larger substituents (e.g., quinazolinyl in ) increase molecular weight and reduce solubility, whereas branched alkenyl groups (e.g., in ) retain liquid states at room temperature.
Reactivity and Metabolic Stability
- Electrochemical Oxidation: Ethanolamines with benzyl or methyl groups (e.g., 2-(benzyl(methyl)amino)ethan-1-ol) undergo oxidation to form oxazolidines, a reaction influenced by substituent steric and electronic effects . The but-3-yn-1-yl group in the target compound may yield distinct oxidation products due to alkyne participation.
- Metabolic Pathways: Aminoethanol derivatives with heterocycles (e.g., quinazolinyl in ) are metabolized via cytochrome P450 enzymes, whereas alkyne-containing compounds may undergo aldehyde dehydrogenase-mediated transformations.
Biological Activity
2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol, an organic compound with the molecular formula C6H11NO, is gaining attention for its diverse biological activities and potential therapeutic applications. This compound features an alkyne and an amino alcohol structure, which contributes to its unique reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemical research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interactions: The amino group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially leading to inhibition or activation of specific pathways.
- Receptor Binding: The alkyne moiety allows participation in click chemistry reactions, facilitating modifications that can enhance receptor binding affinity.
- Biochemical Pathways: This compound may mimic natural substrates, influencing biochemical pathways involved in cellular signaling and metabolism.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Activity
In vitro tests have shown that this compound exhibits cytotoxic properties against several cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The mechanism of action appears to involve disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| T47D | 7.4 | Inhibition of proliferation |
| HT-29 | 5.3 | Cytotoxic effects observed |
| K562 (Leukemia) | 4.2 | Selective anticancer activity |
Study 1: Anticancer Mechanism Investigation
A detailed study explored the interaction of 2-[(but-3-yn-1-y)(methyl)amino]ethan-1-ol with tubulin. Docking simulations indicated that the compound binds effectively at the colchicine site on tubulin, leading to significant antiproliferative effects in cancer cell lines .
Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial efficacy of derivatives of this compound. The results indicated that modifications in the alkyne chain significantly enhanced antibacterial activity while maintaining low toxicity towards normal cells .
Applications in Research and Industry
The versatility of 2-[(but-3-yn-1-y)(methyl)amino]ethan-1-ol extends beyond basic research:
- Drug Development: Its unique structure allows it to serve as a precursor for novel therapeutic agents.
- Chemical Biology: Utilized as a probe for studying enzyme interactions and biochemical pathways.
- Organic Synthesis: Acts as a building block for more complex organic molecules, facilitating advancements in synthetic chemistry .
Q & A
Q. How is this compound utilized in synthesizing drug metabolites or bioactive analogs?
- Reductive amination with LiAlH₄ or sodium cyanoborohydride converts the hydroxyl group to amines for metabolite generation. For fluorinated analogs, replace the methyl group with trifluoromethyl via Ullmann coupling, followed by purification using preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
